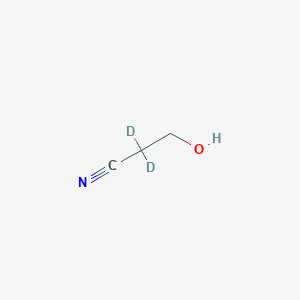![molecular formula C10H12N2O2S B137606 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester CAS No. 144836-49-7](/img/structure/B137606.png)
2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester
Descripción general
Descripción
2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester, commonly known as DMB-ET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMB-ET is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of DMB-ET is not fully understood, but several studies have suggested that it works by inhibiting certain enzymes that are involved in cancer cell growth. DMB-ET has also been shown to induce apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
DMB-ET has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. DMB-ET has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMB-ET in lab experiments is its well-established synthesis method. DMB-ET is also a stable compound that can be easily stored and transported. However, one of the limitations of using DMB-ET in lab experiments is its potential toxicity. DMB-ET has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DMB-ET. One of the major directions is to further understand its mechanism of action and how it can be used to target specific cancer cells. Another direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease. Additionally, there is a need to study the potential side effects of DMB-ET and how it can be used safely in lab experiments.
Conclusion:
DMB-ET is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its well-established synthesis method, anti-cancer properties, and neuroprotective effects make it a promising compound for further study. However, its potential toxicity and limitations in lab experiments need to be carefully considered. The study of DMB-ET has the potential to lead to new discoveries in the field of cancer research and the treatment of other diseases.
Aplicaciones Científicas De Investigación
DMB-ET has been studied extensively for its potential applications in scientific research. One of the major applications of DMB-ET is in the field of cancer research. Several studies have reported that DMB-ET has anti-cancer properties and can inhibit the growth of cancer cells. DMB-ET has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
ethyl 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-4-14-9(13)8-7(3)11-10-12(8)5-6(2)15-10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLMUNHQJTCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(S2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)








![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)

